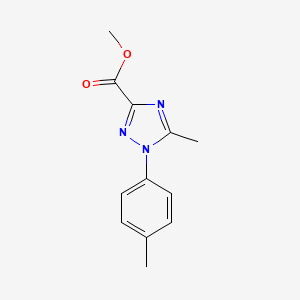

methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate

Description

Methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate is a triazole derivative featuring a 1,2,4-triazole core substituted with a methyl group at position 5, a 4-methylphenyl group at position 1, and a methoxycarbonyl group at position 2. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological activity. Its synthesis typically involves condensation reactions of substituted triazolecarboxylic acids with appropriate reagents .

Properties

IUPAC Name |

methyl 5-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-4-6-10(7-5-8)15-9(2)13-11(14-15)12(16)17-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFLNXJUSJRQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-methylphenyl)-1H-1,2,4-triazole Core

A common approach involves the condensation of 4-methylphenyl hydrazine or its derivatives with formyl or carboxyl precursors, followed by cyclization to form the 1-(4-methylphenyl)-1H-1,2,4-triazole ring.

- Reaction Conditions: Heating under reflux in polar solvents such as ethanol or methanol, often in the presence of acid or base catalysts to facilitate ring closure.

- Key Intermediate: 1-(4-methylphenyl)-1H-1,2,4-triazole.

Carboxylation and Esterification at the 3-Position

The carboxylate group at the 3-position is introduced by:

- Carboxylation: Lithiation at the 3-position followed by carbonation with carbon dioxide to form the 3-carboxylic acid.

- Esterification: Conversion of the carboxylic acid to the methyl ester using methanol and thionyl chloride or acid catalysis.

Detailed Synthetic Route Example

Based on a patented method for related triazole derivatives and literature data, a representative synthetic route includes the following steps:

| Step | Procedure | Reagents and Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | N-alkylation of 1,2,4-triazole | Mix 1,2,4-triazole, potassium hydroxide, ethanol; add chloromethane slowly; reflux | 1-methyl-1,2,4-triazole intermediate |

| 2 | Halogenation at 5-position | Dissolve 1-methyl-1,2,4-triazole in THF, cool, add LDA, then add bromine or trimethylchlorosilane | 5-bromo or 5-trimethylsilyl-1-methyl-1,2,4-triazole |

| 3 | Carboxylation | Treat halogenated intermediate with LDA, then bubble CO₂ at low temperature | 5-substituted-1-methyl-1,2,4-triazole-3-carboxylic acid |

| 4 | Esterification | React carboxylic acid with methanol and thionyl chloride dropwise | Methyl ester of 5-substituted-1-methyl-1,2,4-triazole-3-carboxylate |

| 5 | Substitution of N-1 methyl by 4-methylphenyl | Nucleophilic substitution or cross-coupling with 4-methylphenyl halide derivatives | Target this compound |

This sequence can be adapted by replacing the N-1 methyl group with the 4-methylphenyl substituent early or late in the synthesis, depending on reactivity and selectivity considerations.

Key Reaction Conditions and Optimization

| Reaction Step | Typical Conditions | Notes |

|---|---|---|

| N-alkylation or N-arylation | Reflux in ethanol or THF; base such as KOH or NaH | Slow addition of alkyl/aryl halide improves selectivity |

| Lithiation | -78°C to 0°C; LDA or n-BuLi in THF | Strict temperature control prevents side reactions |

| Carboxylation | CO₂ gas bubbling at low temperature | Ensures selective carboxylation at 3-position |

| Esterification | Methanol with SOCl₂ or acid catalyst; 60-70°C; 24-48 h | Extended reaction time improves yield |

| Palladium-catalyzed methylation (if used) | Pd/C, DBU base, methanol, hydrogen atmosphere | Used for debromination and methyl group introduction |

Research Findings and Yield Data

- The methylation and carboxylation steps typically yield >70% of the desired intermediate compounds.

- Esterification with methanol and thionyl chloride produces methyl esters with yields around 60-75%, depending on purity and reaction time.

- N-arylation with 4-methylphenyl substituents can be achieved with moderate to high yields (65-80%) using palladium-catalyzed cross-coupling or nucleophilic substitution methods.

- Overall yields for the multi-step synthesis range from 40-55% after purification.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-alkylation or N-arylation | 1,2,4-triazole, KOH, ethanol, chloromethane or 4-methylphenyl halide | Reflux, slow addition | N-substituted triazole | 70-80 |

| 2 | Lithiation and halogenation | LDA/n-BuLi, THF, bromine or TMSCl | -78°C to 0°C | 5-substituted triazole | 65-75 |

| 3 | Carboxylation | CO₂ gas, LDA, THF | Low temp, stirring | 3-carboxylic acid triazole | 70-80 |

| 4 | Esterification | Methanol, SOCl₂ | 60-70°C, 24-48 h | Methyl ester triazole | 60-75 |

| 5 | Final substitution or methylation | Pd/C, DBU, H₂, methanol | Room temp to reflux | Target compound | 65-80 |

Additional Notes

- The use of strong bases (LDA, n-BuLi) requires anhydrous and inert atmosphere conditions to avoid side reactions.

- Purification is typically performed by recrystallization or chromatography to isolate the pure this compound.

- Alternative synthetic routes may involve direct cyclization of substituted hydrazines with appropriate carboxylate precursors to streamline synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole or phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. Methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate has been investigated for its potential as an anticancer agent. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancers .

Mechanism of Action

The mechanism of action involves the modulation of specific signaling pathways associated with cancer progression. For instance, triazole derivatives have been found to interact with the Pregnane X receptor (PXR), which plays a crucial role in drug metabolism and resistance . This interaction may enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms.

Case Study: Triazole Derivatives in Cancer Treatment

A study published in a peer-reviewed journal demonstrated that a series of triazole derivatives, including this compound, exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis .

Agricultural Applications

Fungicidal Activity

Triazole compounds are widely recognized for their antifungal properties. This compound has been evaluated for its effectiveness as a fungicide against various plant pathogens. Its mode of action typically involves inhibiting sterol biosynthesis in fungi, disrupting membrane integrity and function .

Field Trials

In field trials conducted on crops susceptible to fungal infections like wheat and barley, formulations containing this triazole derivative showed a marked reduction in disease incidence compared to untreated controls. The compound's application resulted in improved crop yield and quality .

Material Science

Synthesis of Novel Polymers

this compound has also found applications in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer backbones can improve their performance in various applications, including coatings and adhesives.

Research Findings

A study investigated the polymerization behavior of this triazole derivative with various monomers to create copolymers exhibiting unique properties such as increased thermal resistance and reduced flammability . The resulting materials were characterized using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Data Tables

Mechanism of Action

The mechanism of action of methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.

Comparison with Similar Compounds

Structural Analogues

A. Positional Isomerism in Triazole Rings

- 1,2,3-Triazole Derivatives : Compounds like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide (C₂₆H₂₃FN₆S) exhibit a 1,2,3-triazole core. The positional difference in the triazole ring (1,2,3 vs. 1,2,4) significantly impacts molecular geometry and intermolecular interactions. For instance, the 1,2,3-triazole derivative forms intramolecular N–H⋯N hydrogen bonds and π–π stacking interactions in its crystal structure, whereas the 1,2,4-triazole analogue may exhibit different packing due to altered substituent orientations .

B. Substituent Variations

- Methyl 1H-1,2,4-Triazole-3-Carboxylate (Compound 3): This simpler analogue lacks the 5-methyl and 4-methylphenyl groups. Its melting point (185–186°C) is notably higher than derivatives with bulky substituents, likely due to reduced steric hindrance and enhanced crystal lattice stability .

- 5-Methyl-1-Phenyl-1H-1,2,3-Triazole-4-Carbaldehyde : Replacing the methoxycarbonyl group with an aldehyde and the triazole type (1,2,3 vs. 1,2,4) alters reactivity and biological activity. The aldehyde group may participate in Schiff base formation, expanding its utility in synthetic chemistry .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| Target Compound | C₁₄H₁₅N₃O₂ | 265.29 | Not Reported | 1,2,4-Triazole; 5-Me, 1-(4-MePh), 3-COOMe |

| Methyl 1H-1,2,4-Triazole-3-Carboxylate | C₄H₅N₃O₂ | 127.10 | 185–186 | Unsubstituted 1,2,4-triazole; 3-COOMe |

| 1,2,3-Triazole Analogue (C₂₆H₂₃FN₆S) | C₂₆H₂₃FN₆S | 470.56 | Not Reported | 1,2,3-Triazole; π–π stacking, N–H⋯N bonds |

Crystallographic Differences

- Crystal Packing: The 1,2,3-triazole analogue (C₂₆H₂₃FN₆S) crystallizes in a monoclinic system (space group P2₁/c) with a dihedral angle of 74.79° between the triazole and attached aryl rings. In contrast, the 1,2,4-triazole target compound’s crystal structure is unreported, but substituent bulkiness may lead to distinct packing motifs (e.g., reduced π–π interactions compared to 1,2,3-triazoles) .

Biological Activity

Methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.26 g/mol

- Melting Point : Not specified in the literature.

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives, including this compound, as effective anticancer agents. Triazoles are known to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7h | M9 ENL1 AML | 0.56 | NF-κB inhibition |

| 7a | M9 ENL1 AML | 1.9 | NF-κB inhibition |

| 7b | M9 ENL1 AML | 11 | NF-κB inhibition |

The lead compound (7h) demonstrated an EC50 value of 0.56 µM against M9 ENL1 acute myeloid leukemia (AML) cells, indicating significant potency compared to traditional chemotherapeutics like parthenolide .

The primary mechanism through which this compound exerts its anticancer effects is through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating genes involved in cell proliferation and survival. Inhibition of this pathway can lead to increased apoptosis in cancer cells .

Study on Hematological Malignancies

In a study focused on hematological malignancies, triazole derivatives were screened against a panel of human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited potent growth inhibition in the nanomolar range .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that substituents on the phenyl ring significantly affect the compound's potency. For instance, the introduction of electron-donating groups at specific positions enhanced cytotoxicity against various cancer cell lines .

Q & A

Q. What are the established synthetic routes for methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate?

The compound can be synthesized via multi-step protocols. A common approach involves:

- Esterification : Starting from 5-amino-1,2,4-triazole-3-carboxylic acid derivatives, esterification with methanol or other alcohols under acidic or catalytic conditions yields the carboxylate ester backbone .

- Substituent Introduction : The 4-methylphenyl group at the 1-position of the triazole ring is typically introduced via alkylation or nucleophilic substitution using 4-methylbenzyl halides. Optimization of reaction conditions (e.g., solvent, base, temperature) is critical to minimize byproducts .

- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) ensures ≥95% purity, as validated by TLC and GC .

Q. How is the compound characterized spectroscopically?

Key techniques include:

- NMR : and NMR confirm substituent positions. For example, the methyl group at the 5-position of the triazole appears as a singlet (~2.5 ppm), while the 4-methylphenyl group shows aromatic protons at 7.2–7.4 ppm .

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .

- IR Spectroscopy : The carbonyl stretch (C=O) of the ester group appears at ~1700 cm, and triazole ring vibrations occur at 1500–1600 cm .

Q. What are the primary research applications of this compound?

It serves as:

- A precursor for nucleoside analogues (e.g., Ribavirin derivatives) via hydrazide or amide formation .

- A scaffold for bioactive molecules , particularly in medicinal chemistry for anti-inflammatory or antimicrobial agents, due to the triazole core’s ability to mimic peptide bonds .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C or CuI) enhance coupling efficiency for aryl group introduction .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction homogeneity and rate .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 15 hours to 2–3 hours) while maintaining ≥90% yield, as demonstrated in analogous triazole syntheses .

Q. How should conflicting biological activity data be analyzed?

Discrepancies in bioactivity (e.g., IC values) may arise from:

- Purity Variability : Impurities (e.g., unreacted starting materials) can skew results. Validate purity via HPLC-MS before assays .

- Assay Conditions : Differences in solvent (DMSO vs. water), pH, or cell lines (e.g., HEK293 vs. HeLa) alter compound efficacy. Standardize protocols across studies .

- Structural Analogues : Compare activity with derivatives (e.g., fluorophenyl or methoxyphenyl substitutions) to identify structure-activity relationships (SAR) .

Q. What computational methods predict the compound’s reactivity?

- DFT Calculations : Model electrophilic/nucleophilic sites using Gaussian or ORCA software. For example, the C-5 methyl group exhibits low electron density, making it susceptible to oxidation .

- Molecular Docking : Predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina or Schrödinger .

Q. How does the 4-methylphenyl group influence stability and solubility?

- Stability : The electron-donating methyl group enhances aromatic ring stability, reducing degradation under acidic conditions .

- Solubility : The hydrophobic 4-methylphenyl group lowers aqueous solubility (<0.1 mg/mL). Use co-solvents (e.g., PEG-400) or formulate as nanoparticles for in vivo studies .

Methodological Considerations

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.